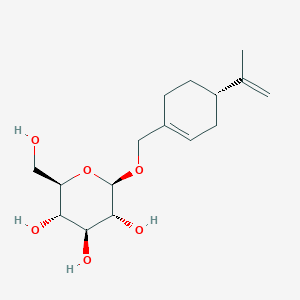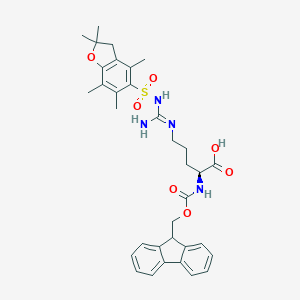
Fmoc-Arg(Pbf)-OH
Vue d'ensemble
Description
Fmoc-Arg(Pbf)-OH: est un dérivé de l'acide aminé arginine, où le groupe amino est protégé par le groupe 9-fluorénylméthoxycarbonyle (Fmoc), et le groupe guanidino est protégé par le groupe 2,2,4,6,7-pentaméthyl-dihydrobenzofuran-5-sulfonyle (Pbf). Ce composé est largement utilisé dans la synthèse peptidique en phase solide (SPPS) pour empêcher les réactions secondaires indésirables lors de l'assemblage des peptides.
Mécanisme D'action
Target of Action
Fmoc-Arg(Pbf)-OH is primarily used in the field of peptide synthesis . Its primary target is the peptide chain that is being synthesized. The role of this compound is to add an arginine residue to the peptide chain in a controlled manner .
Mode of Action
This compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions. This allows the arginine residue to be added to the peptide chain. The Pbf group is an acid-labile protecting group, protecting the guanidine group of the arginine residue during peptide synthesis .
Result of Action
The result of the action of this compound is the addition of an arginine residue to a peptide chain in a controlled manner
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can all influence the efficiency and outcome of the synthesis . For example, the Fmoc group is removed under basic conditions, while the Pbf group requires acidic conditions for removal . Therefore, careful control of the reaction conditions is necessary to ensure successful peptide synthesis.
Analyse Biochimique
Biochemical Properties
Fmoc-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily based on the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is centered around its role in peptide synthesis. It exerts its effects at the molecular level through binding interactions with biomolecules during the synthesis process . This includes potential enzyme inhibition or activation and changes in gene expression as a result of the peptides it helps form .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change due to factors such as stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be primarily related to the peptides that this compound helps synthesize .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes involved in these pathways, and its use can affect metabolic flux or metabolite levels as a result of the peptides it helps form .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role in peptide synthesis . It may interact with transporters or binding proteins involved in this process, and its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are tied to its role in peptide synthesis . It may be directed to specific compartments or organelles based on the needs of the peptide synthesis process .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse de Fmoc-Arg(Pbf)-OH implique généralement la protection des groupes amino et guanidino de l'arginine. Le processus commence par la protection du groupe guanidino en utilisant le groupe Pbf. Cela est suivi par la protection du groupe amino avec le groupe Fmoc. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le dichlorométhane (DCM) et le N,N-diméthylformamide (DMF), et de réactifs tels que la diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour les réactions de couplage .
Méthodes de production industrielle: Dans les milieux industriels, la production de this compound est réalisée à l'aide de synthétiseurs peptidiques automatisés. Ces machines facilitent les cycles répétitifs de déprotection et de couplage nécessaires à la synthèse peptidique. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions: Fmoc-Arg(Pbf)-OH subit plusieurs types de réactions, notamment:
Déprotection: Élimination du groupe Fmoc en utilisant de la pipéridine dans le DMF.
Couplage: Formation de liaisons peptidiques avec d'autres acides aminés en utilisant des réactifs de couplage comme DIC et HOBt.
Clivage: Élimination du groupe Pbf en utilisant de l'acide trifluoroacétique (TFA) en présence de piégeurs
Réactifs et conditions communs:
Déprotection: 20-50% de pipéridine dans le DMF.
Couplage: DIC et HOBt dans le DCM ou le DMF.
Clivage: TFA avec des piégeurs tels que le triisopropylsilane (TIPS) et l'eau
Produits majeurs: Les principaux produits formés à partir de ces réactions sont des peptides avec des séquences spécifiques, où le résidu arginine est incorporé sans réactions secondaires dues aux groupes protecteurs .
Applications de la recherche scientifique
Chimie: this compound est largement utilisé dans la synthèse des peptides et des protéines. Il permet l'incorporation de résidus arginine sans réactions secondaires, ce qui le rend essentiel à la production de peptides de haute pureté .
Biologie et médecine: En recherche biologique, les peptides synthétisés à l'aide de this compound sont utilisés pour étudier les interactions protéine-protéine, les interactions enzyme-substrat et les interactions récepteur-ligand. En médecine, ces peptides sont utilisés dans le développement d'agents thérapeutiques et de vaccins .
Industrie: Industriellement, this compound est utilisé dans la production de médicaments et d'agents diagnostiques à base de peptides. Il est également utilisé dans le développement de biomatériaux et de nanomatériaux .
Mécanisme d'action
Le mécanisme d'action de this compound implique la protection des groupes amino et guanidino de l'arginine pendant la synthèse peptidique. Le groupe Fmoc empêche les réactions indésirables au niveau du groupe amino, tandis que le groupe Pbf protège le groupe guanidino. Cela permet la formation sélective de liaisons peptidiques et l'incorporation de résidus arginine dans les peptides .
Applications De Recherche Scientifique
Chemistry: Fmoc-Arg(Pbf)-OH is extensively used in the synthesis of peptides and proteins. It allows for the incorporation of arginine residues without side reactions, making it essential for the production of high-purity peptides .
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. In medicine, these peptides are used in the development of therapeutic agents and vaccines .
Industry: Industrially, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of biomaterials and nanomaterials .
Comparaison Avec Des Composés Similaires
Composés similaires:
Fmoc-Arg(Pmc)-OH: Similaire à Fmoc-Arg(Pbf)-OH, mais utilise le groupe 2,2,5,7,8-pentaméthyl-chroman-6-sulfonyle (Pmc) pour la protection du guanidino.
Fmoc-Arg(Mtr)-OH: Utilise le groupe méthoxytriméthylbenzène sulfonyle (Mtr) pour la protection du guanidino
Unicité: this compound est unique en raison de la stabilité et de la facilité d'élimination du groupe Pbf. Le groupe Pbf offre une meilleure protection et est plus facilement éliminé par rapport aux groupes Pmc et Mtr, ce qui fait de this compound un choix privilégié en synthèse peptidique .
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICLNKVURBTKV-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463228 | |
| Record name | Fmoc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154445-77-9 | |
| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154445-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


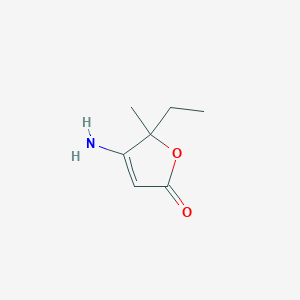
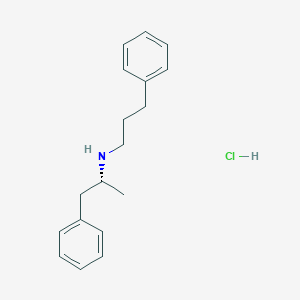

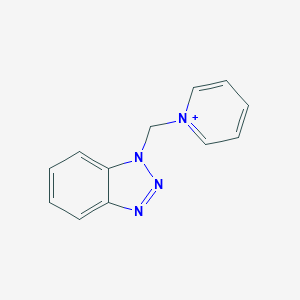
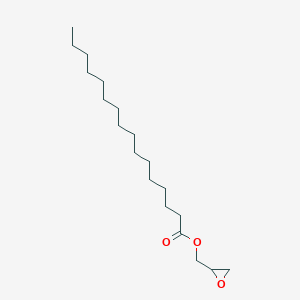
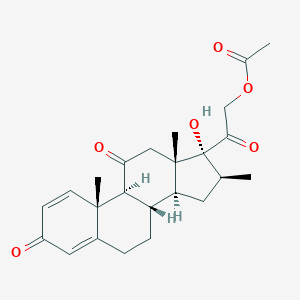
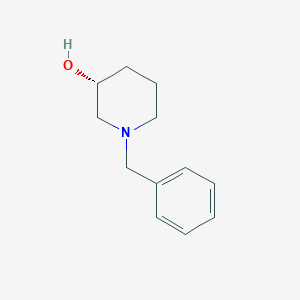
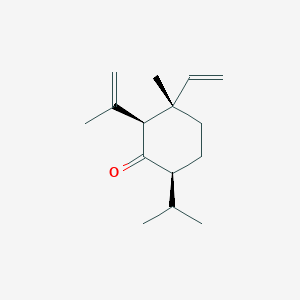

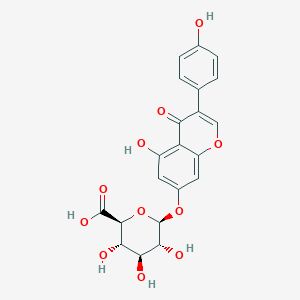
![1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid](/img/structure/B136081.png)
![2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID](/img/structure/B136082.png)
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
